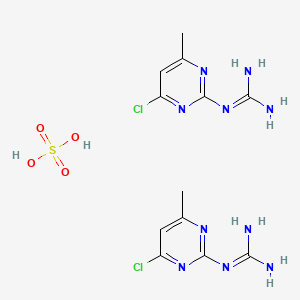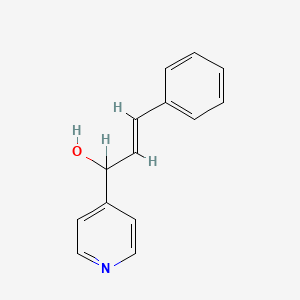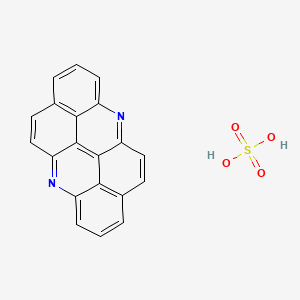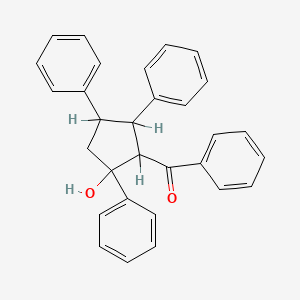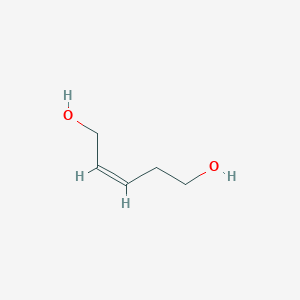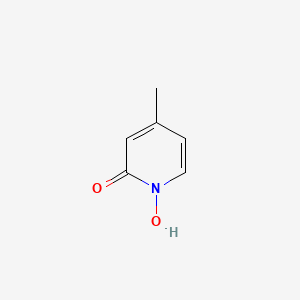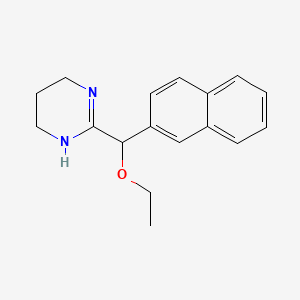![molecular formula C11H16Cl2 B14692562 2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane] CAS No. 33889-85-9](/img/structure/B14692562.png)
2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[311]heptane-2,1’-cyclopropane] is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] typically involves multiple steps, starting from simpler organic molecules. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific catalysts.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions, such as:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
β-Pinene: A bicyclic monoterpene with a similar spiro structure.
2,10-Epoxypinane: Another compound with a related bicyclic framework.
Uniqueness
What sets 2’,2’-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane] apart is its specific dichloro and dimethyl substitutions, which confer unique chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
33889-85-9 |
|---|---|
Molecular Formula |
C11H16Cl2 |
Molecular Weight |
219.15 g/mol |
IUPAC Name |
1',1'-dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-cyclopropane] |
InChI |
InChI=1S/C11H16Cl2/c1-9(2)7-3-4-10(8(9)5-7)6-11(10,12)13/h7-8H,3-6H2,1-2H3 |
InChI Key |
UUPDOKKQMUDIQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3(C1C2)CC3(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


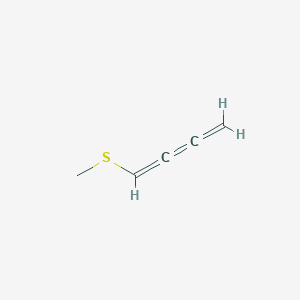
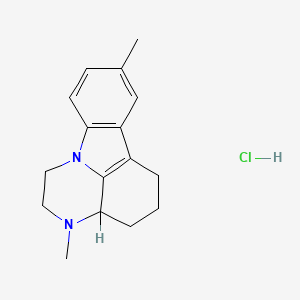
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)
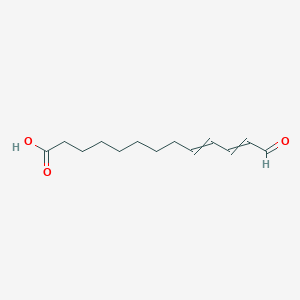
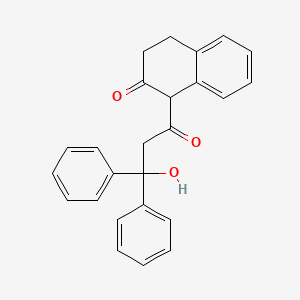
![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
